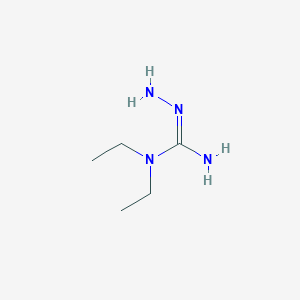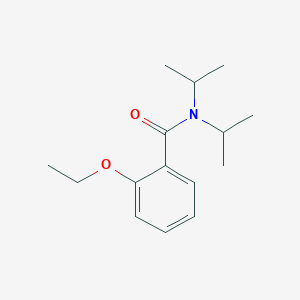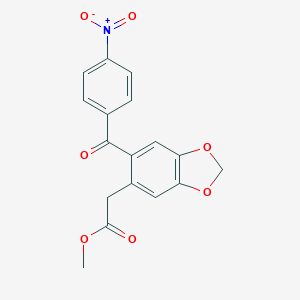
Tetramethylarsonium iodide
Übersicht
Beschreibung
Tetramethylarsonium iodide is an organoarsenic compound . It has a molecular formula of C4H12AsI . It is found in marine organisms and exhibits very low cytotoxicity towards mammalian cells .
Synthesis Analysis
Tetramethylarsonium iodides, including mono-, tri-, and pentaiodide, were synthesized and their thermal decomposition was investigated . Another method involves the dropwise addition of an aqueous solution of methylamine to stir tetramethylarsonium iodide .Molecular Structure Analysis
The molecular structure of Tetramethylarsonium iodide is represented by the formula C4H12AsI .Chemical Reactions Analysis
While specific chemical reactions involving Tetramethylarsonium iodide are not detailed in the search results, iodine reactions are known to be complex and can involve various pathways .Physical And Chemical Properties Analysis
Tetramethylarsonium iodide has an average mass of 261.964 Da and a mono-isotopic mass of 261.919952 Da .Wissenschaftliche Forschungsanwendungen
- TMAsI₄ can serve as a fluorometric sensor for detecting iodide ions (I⁻). Nanomaterial-based sensors, such as those using metal nanoparticles or quantum dots, have been explored for this purpose. These sensors leverage mechanisms like photo-induced electron transfer, fluorescence resonance energy transfer, and upconversion fluorescence .
- TMAsI₄-coated nanostars (Au@Ag tetrapod nanostars) have been developed as dual-mode probes for iodide ion detection. These probes combine plasmonic spectra with SERS, allowing simultaneous optical and vibrational characterization of iodide ions .
Fluorometric Sensors for Iodide Detection
Surface-Enhanced Raman Scattering (SERS) Probes
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Tetramethylarsonium iodide is an organometallic compound It’s known that similar compounds, such as iodide i-131, target the thyroid gland . The thyroid gland naturally takes up iodine from the body, and therapeutic methods using radioisotopes can take advantage of this mechanism for localization of drug to the site of malignancy .
Mode of Action
The iodide is concentrated in the thyroid via the sodium/iodide symporter, and subsequently oxidized to iodine . The destruction of thyroidal tissue is achieved by the beta emission of sodium iodide I-131 .
Biochemical Pathways
Arsenic compounds are known to affect signaling pathways since they can activate proteins such as erk2, p38, and jnk, as shown in mammals .
Pharmacokinetics
It’s known that when sublethal doses of tetramethylarsonium iodide were orally administered to mice, 53–58% of the arsenic administered was recovered in urine after 6 h and 65–81% after 72 h .
Result of Action
It’s known that similar compounds, like iodide i-131, cause mutation and death in cells that they penetrate, which is due to their mode of beta decay .
Action Environment
The environment can significantly influence the action, efficacy, and stability of Tetramethylarsonium iodide. For instance, the stability and oxidation pathways of similar arsenic compounds were studied in the presence of concentrated nitric acid and hydrogen peroxide in a closed pressurized microwave digestion system . Additionally, the safety data sheet for Tetramethylarsonium iodide suggests that it should be stored in a well-ventilated place and kept in a tightly closed container .
Eigenschaften
IUPAC Name |
tetramethylarsanium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12As.HI/c1-5(2,3)4;/h1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEFJVVFCFZNVQM-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[As+](C)(C)C.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12AsI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
27742-38-7 (Parent) | |
| Record name | Arsonium, tetramethyl-, iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005814200 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90904129 | |
| Record name | Tetramethyl arsonium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90904129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetramethylarsonium iodide | |
CAS RN |
5814-20-0 | |
| Record name | Tetramethylarsonium iodide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5814-20-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Arsonium, tetramethyl-, iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005814200 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetramethylarsonium iodide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408672 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tetramethyl arsonium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90904129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Arsonium, tetramethyl-, iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the toxicity of Tetramethylarsonium iodide compared to inorganic arsenic?
A: Research suggests that Tetramethylarsonium iodide exhibits significantly lower cytotoxicity than inorganic arsenic species like sodium arsenite and sodium arsenate. [] One study found its cytotoxicity to be 1/14,000th that of sodium arsenite and 1/1600th that of sodium arsenate in BALB/c 3T3 cells. [] This suggests that Tetramethylarsonium iodide, while potentially toxic at high concentrations, poses a considerably lower risk to mammalian cells compared to inorganic arsenic forms.
Q2: How is Tetramethylarsonium iodide metabolized and excreted in mammals?
A: Studies in mice show that orally administered Tetramethylarsonium iodide is rapidly absorbed from the gastrointestinal tract and excreted primarily unchanged in urine. [] Approximately 53-58% of the administered dose was recovered in urine within 6 hours, with 65-81% recovery after 72 hours. [] HPLC-ICP and FAB MS analyses confirmed that the excreted arsenic compound remained Tetramethylarsonium. [] This suggests minimal metabolic transformation of this compound within the mammalian system.
Q3: Does Tetramethylarsonium iodide exhibit genotoxic effects?
A: While arsenic is classified as a human carcinogen, the genotoxicity of specific arsenic compounds remains a subject of ongoing research. In a study using the alkaline Comet assay on TK6 human lymphoblastoid cells, Tetramethylarsonium iodide was found to induce significant increases in tail moment (a marker of genotoxicity) at high concentrations. [] This suggests that while it may not be a potent genotoxic agent, Tetramethylarsonium iodide can potentially damage DNA at high enough doses.
Q4: How is Tetramethylarsonium iodide analyzed in environmental and biological samples?
A: Several analytical techniques have been developed to separate, identify, and quantify Tetramethylarsonium iodide in complex matrices. High-performance liquid chromatography (HPLC) coupled with various detectors, such as graphite furnace atomic absorption spectrometry (GFAA) [], inductively coupled plasma mass spectrometry (ICP-MS) [, ], and thermospray mass spectrometry (MS) [] are commonly employed. These techniques allow for the accurate determination of Tetramethylarsonium iodide alongside other arsenic species present in marine organisms and environmental samples.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



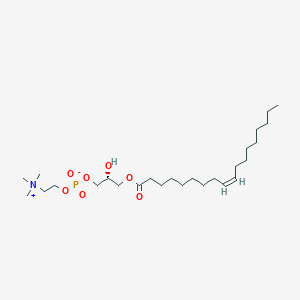


![2,9-Dimethylbenz[a]anthracene](/img/structure/B135130.png)




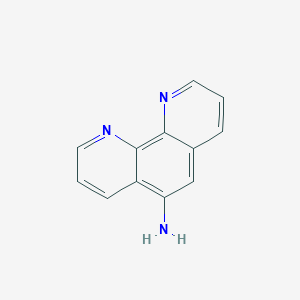
![9H-Fluoren-9-ylmethyl (4S)-2,5-dioxo-4-[2-oxo-2-(tritylamino)ethyl]-1,3-oxazolidine-3-carboxylate](/img/structure/B135156.png)
